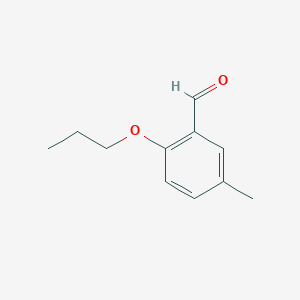

5-Methyl-2-propoxybenzaldehyde

Description

BenchChem offers high-quality 5-Methyl-2-propoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-propoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-6-13-11-5-4-9(2)7-10(11)8-12/h4-5,7-8H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAUQDGNXSAHFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696421 | |

| Record name | 5-Methyl-2-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883531-97-3 | |

| Record name | 5-Methyl-2-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-2-propoxybenzaldehyde (CAS No. 883531-97-3)

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-2-propoxybenzaldehyde (CAS No. 883531-97-3), a substituted aromatic aldehyde with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Due to the limited publicly available data on this specific molecule, this document leverages established chemical principles and data from structurally analogous compounds to project its physicochemical properties, outline robust synthetic protocols, explore its chemical reactivity, and propose potential applications in drug discovery. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging this compound for the synthesis of novel chemical entities.

Introduction: The Promise of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the creation of a vast array of pharmaceuticals, agrochemicals, and specialty materials.[1] Their utility stems from the versatile reactivity of the aldehyde functional group, which can readily undergo a multitude of transformations to build molecular complexity.[2] The specific nature and position of substituents on the aromatic ring allow for the fine-tuning of steric and electronic properties, thereby influencing the biological activity and pharmacokinetic profiles of derivative compounds.

5-Methyl-2-propoxybenzaldehyde is a unique scaffold that combines a reactive aldehyde with a lipophilic propoxy group and a methyl substituent. This combination of features suggests its potential utility in creating novel molecular architectures with tailored properties for various therapeutic targets. This guide aims to provide a detailed, practical framework for the synthesis, characterization, and application of this promising, yet under-explored, chemical entity.

Physicochemical and Spectral Properties (Predicted)

Given the absence of empirical data for 5-Methyl-2-propoxybenzaldehyde, the following properties have been predicted based on the known values of structurally related compounds such as 2-propoxybenzaldehyde, 2-methoxy-5-methylbenzaldehyde, and 4-propoxybenzaldehyde. These predictions provide a valuable starting point for experimental design and analytical method development.

| Property | Predicted Value | Basis for Prediction and Rationale |

| Molecular Formula | C₁₁H₁₄O₂ | |

| Molecular Weight | 178.23 g/mol | |

| Appearance | Colorless to pale yellow liquid | Analogs like 2-propoxybenzaldehyde and 2-hydroxy-5-methoxybenzaldehyde are liquids at room temperature.[3][4] |

| Boiling Point | ~250-260 °C | Based on the boiling point of 2-methoxy-5-methylbenzaldehyde (252.6 °C) and the expected increase from the larger propoxy group.[5] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane); limited solubility in water. | Aromatic aldehydes and ethers generally exhibit this solubility profile.[6] |

| logP (Octanol/Water) | ~2.5 - 3.0 | The propoxy group significantly increases lipophilicity compared to a methoxy group. |

| ¹H NMR (CDCl₃, ppm) | δ 10.4 (s, 1H, -CHO), 7.6-7.0 (m, 3H, Ar-H), 4.0 (t, 2H, -OCH₂-), 2.3 (s, 3H, -CH₃), 1.8 (sextet, 2H, -CH₂CH₂-), 1.0 (t, 3H, -CH₂CH₃) | Predicted chemical shifts based on standard functional group regions and substituent effects. |

| ¹³C NMR (CDCl₃, ppm) | δ ~191 (-CHO), ~160 (C-O), ~125-135 (Ar-C), ~70 (-OCH₂-), ~22 (-CH₂CH₂-), ~20 (-CH₃), ~10 (-CH₂CH₃) | Predicted chemical shifts based on analogous structures.[7] |

| IR (cm⁻¹) | ~2820, 2720 (C-H stretch, aldehyde), ~1690 (C=O stretch, aldehyde), ~1600, 1480 (C=C stretch, aromatic), ~1250 (C-O stretch, ether) | Characteristic vibrational frequencies for the functional groups present. |

| Mass Spectrometry | [M+H]⁺ = 179.1067 | Calculated exact mass for C₁₁H₁₅O₂⁺. |

Synthesis and Manufacturing

The most logical and efficient synthetic route to 5-Methyl-2-propoxybenzaldehyde is a two-step process commencing with the commercially available 2-hydroxy-5-methylbenzaldehyde. This approach leverages the well-established Williamson ether synthesis.[8]

Proposed Synthetic Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[8] In this case, the phenolic hydroxyl group of 2-hydroxy-5-methylbenzaldehyde is deprotonated to form a phenoxide, which then acts as a nucleophile to displace a halide from a propylating agent.

dot

Caption: Proposed Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

Objective: To synthesize 5-Methyl-2-propoxybenzaldehyde from 2-hydroxy-5-methylbenzaldehyde.

Materials:

-

2-Hydroxy-5-methylbenzaldehyde

-

1-Bromopropane (or 1-Iodopropane)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF) or Acetonitrile

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-5-methylbenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add a suitable volume of anhydrous DMF or acetonitrile to dissolve the starting material.

-

Addition of Alkylating Agent: Add 1-bromopropane (1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-Methyl-2-propoxybenzaldehyde.

Causality of Experimental Choices:

-

Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenol without causing unwanted side reactions with the aldehyde.[9]

-

Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction.[10]

-

Alkylating Agent: A primary alkyl halide like 1-bromopropane is used to minimize the competing E2 elimination reaction that can occur with secondary or tertiary halides.[9]

Chemical Reactivity and Derivatization Potential

The synthetic utility of 5-Methyl-2-propoxybenzaldehyde lies in the reactivity of its aldehyde group and the potential for electrophilic substitution on the aromatic ring.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide range of chemical transformations, making this molecule an excellent scaffold for building diverse chemical libraries.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines.

-

Wittig Reaction: Reaction with phosphorus ylides to form substituted styrenes.

-

Condensation Reactions: Reaction with amines to form Schiff bases (imines), or with active methylene compounds in aldol-type condensations.[11]

-

Oxidation: Oxidation to the corresponding carboxylic acid using agents like potassium permanganate or Jones reagent.

-

Reduction: Reduction to the corresponding benzyl alcohol using reducing agents like sodium borohydride.

dot

Caption: Potential Derivatization Pathways.

Electrophilic Aromatic Substitution

The alkoxy group is an ortho-, para-director and an activating group, while the methyl group is also an ortho-, para-director and activating. The aldehyde group is a meta-director and deactivating. The positions ortho and para to the activating groups are potential sites for electrophilic substitution, with steric hindrance from the propoxy group likely influencing the regioselectivity.

Potential Applications in Research and Drug Discovery

The true value of 5-Methyl-2-propoxybenzaldehyde lies in its potential as a precursor to novel bioactive molecules.

Scaffold for Novel Therapeutics

Substituted benzaldehydes are precursors to a wide range of heterocyclic compounds and other scaffolds with known biological activities.[12] For instance, benzimidazole derivatives, which can be synthesized from precursors derived from substituted benzaldehydes, have shown a broad spectrum of activities including antifungal, anticancer, and anti-Alzheimer's properties.[12]

Synthesis of Schiff Bases with Biological Activity

The condensation of substituted benzaldehydes with various primary amines to form Schiff bases is a common strategy in medicinal chemistry.[13] These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The specific substituents on the benzaldehyde and the amine component are crucial for tuning the biological activity.

dot

Caption: Drug Discovery Workflow.

Analytical Methods

Robust analytical methods are essential for confirming the identity and purity of 5-Methyl-2-propoxybenzaldehyde and its derivatives.

-

High-Performance Liquid Chromatography (HPLC): A standard method for assessing purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient and UV detection (around 254 nm) would be a suitable starting point.[14]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for both purity assessment and structural confirmation, especially for a volatile compound like this.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of the key functional groups (aldehyde, ether, aromatic ring).

Protocol: Purity Assessment by HPLC

-

System: HPLC with UV detector.

-

Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

Safety and Handling

While specific toxicity data for 5-Methyl-2-propoxybenzaldehyde is not available, the safety precautions should be based on those for similar aromatic aldehydes.

-

GHS Hazard Classification (Inferred): Based on analogs like 2-propoxybenzaldehyde, it may cause skin irritation (H315), serious eye irritation/damage (H319/H318), and may cause respiratory irritation (H335).[16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.[17]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[18] Avoid contact with skin and eyes.[17]

-

Storage: Store in a tightly sealed container in a cool, dry place away from heat and sources of ignition.[18]

Conclusion

5-Methyl-2-propoxybenzaldehyde is a promising chemical intermediate with significant potential for applications in drug discovery and organic synthesis. While direct experimental data is currently scarce, this in-depth technical guide, based on established chemical principles and data from analogous compounds, provides a solid foundation for researchers to begin working with this molecule. Its straightforward synthesis and versatile reactivity make it an attractive scaffold for the development of novel compounds with tailored biological activities.

References

- OECD SIDS. (n.d.). SIDS INITIAL ASSESSMENT PROFILE for 2-Hydroxybenzaldehyde.

-

The Good Scents Company. (n.d.). 2-Methoxybenzaldehyde. Retrieved from [Link]

- RIFM. (2023). o-methoxybenzaldehyde.

-

PubChem. (n.d.). 2-propoxy-benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Propoxy-benzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-methylbenzaldehyde. Retrieved from [Link]

-

ROTH, C. (2020). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

-

Emter, R., et al. (n.d.). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. NIH. Retrieved from [Link]

-

MDPI. (n.d.). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Retrieved from [Link]

-

ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzaldehyde derivative synthesis by formylation. Retrieved from [Link]

-

Oxford Academic. (n.d.). Reaction of Aromatic Aldehydes with Pharmaceutical Amino Compounds. Part I. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

-

NIH. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Retrieved from [Link]

- Google Patents. (n.d.). EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes.

-

NIH. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical methods for the quantification of volatile aromatic compounds. Retrieved from [Link]

-

Chemsrc. (2025). 2-Methoxy-5-methylbenzaldehyde. Retrieved from [Link]

-

Brieflands. (n.d.). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Retrieved from [Link]

-

ResearchGate. (2025). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved from [Link]

-

NJ Health. (n.d.). BENZALDEHYDE. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Retrieved from [Link]

-

Wisdomlib. (2025). Substituted Benzaldehyde: Significance and symbolism. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzaldehyde. Retrieved from [Link]

-

RWTH Publications. (n.d.). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Propoxybenzaldehyde (CAS 5736-85-6). Retrieved from [Link]

-

ACS Publications. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

- UMass Boston. (n.d.). The Williamson Ether Synthesis.

-

OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]

-

RSC Publishing. (n.d.). Selective electrosynthesis of aldehydes at industrially relevant current densities via tandem electrochemical–chemical catalysis. Green Chemistry. Retrieved from [Link]

-

PubMed. (2007). Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine. Retrieved from [Link]

- Cambridge University Press. (n.d.). Williamson Ether Synthesis.

-

PrepChem.com. (n.d.). Preparation of 2-chlorobenzaldehyde. Retrieved from [Link]

- University of Illinois. (n.d.). Colorimetric Recognition of Aldehydes and Ketones.

- Google Patents. (n.d.). CN103724171B - Preparation method of 2-ethoxybenzaldehyde.

-

Formacare. (n.d.). ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. Retrieved from [Link]

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. brieflands.com [brieflands.com]

- 3. Buy 2-Propoxybenzaldehyde | 7091-12-5 [smolecule.com]

- 4. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. 2-Methoxy-5-methylbenzaldehyde | CAS#:7083-19-4 | Chemsrc [chemsrc.com]

- 6. scent.vn [scent.vn]

- 7. 2-Methoxy-5-methylbenzaldehyde | C9H10O2 | CID 591398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. researchgate.net [researchgate.net]

- 12. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 2-Propoxy-benzaldehyde | C10H12O2 | CID 249807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. nj.gov [nj.gov]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Guide: Discovery and Synthesis of Novel Alkoxybenzaldehyde Compounds

Executive Summary

This technical guide outlines a robust, scalable platform for the design, synthesis, and validation of novel alkoxybenzaldehyde derivatives. These compounds serve as critical pharmacophores in medicinal chemistry, particularly as intermediates for Schiff bases, chalcones, and pyrazolopyrimidines exhibiting anticancer and antimicrobial properties. This document synthesizes classical organic methodologies with modern green chemistry principles to provide a self-validating workflow for researchers.

Strategic Design & Structure-Activity Relationship (SAR)

The alkoxybenzaldehyde scaffold offers three primary vectors for chemical modification to tune biological activity and solubility.

The Pharmacophore

The core benzene ring acts as a rigid linker. The aldehyde group (-CHO) serves as a reactive "warhead" for further derivatization (e.g., condensation with amines), while the alkoxy chain (-OR) modulates lipophilicity (

Design Logic

-

Para-substitution: Enhances metabolic stability and often improves potency in kinase inhibition.

-

Meta-substitution: frequently used to mimic the methoxy pattern of natural products like combretastatin (tubulin inhibitors).

-

Chain Length: Varying the alkoxy chain from methyl (

) to benzyl (

Figure 1: Iterative discovery cycle for optimizing alkoxybenzaldehyde derivatives.

Synthetic Methodologies

We present two primary routes. Route A is preferred when the phenol precursor is available. Route B is necessary when building the aldehyde functionality de novo onto an electron-rich aromatic ring.

Route A: Williamson Etherification of Hydroxybenzaldehydes

Best for: Rapid library generation varying the alkyl chain (R-group).

Mechanism:

Protocol 1: Potassium Carbonate Mediated Synthesis

Rationale:

Reagents:

-

Substrate: 4-Hydroxybenzaldehyde (1.0 eq)

-

Alkylating Agent: Alkyl bromide/iodide (1.2 eq)

-

Base: Anhydrous

(2.0 eq) -

Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Methodology:

-

Activation: Dissolve 4-hydroxybenzaldehyde in DMF (5 mL/mmol) under

atmosphere. Add -

Alkylation: Add the alkyl halide dropwise.

-

Reflux: Heat to 60-80°C. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane).

-

Self-Validation: The starting material (

) should disappear; product (

-

-

Workup: Pour mixture into ice-cold water (10x volume). The product often precipitates.

-

If Solid: Filter and wash with cold water.

-

If Oil: Extract with EtOAc (3x), wash with brine, dry over

.

-

Route B: Vilsmeier-Haack Formylation

Best for: Introducing the aldehyde group onto complex alkoxybenzenes. Mechanism: Electrophilic Aromatic Substitution (EAS) via a Chloroiminium intermediate.[3]

Figure 2: Mechanistic pathway of the Vilsmeier-Haack formylation.

Protocol 2: Regioselective Formylation

Rationale: The alkoxy group is an ortho/para director. Due to steric hindrance at the ortho position, this protocol favors para substitution.

Reagents:

-

Substrate: Alkoxybenzene derivative (1.0 eq)

-

Reagent:

(Phosphorus oxychloride) (1.2 eq) -

Solvent/Reagent: DMF (3.0 eq - excess acts as solvent)

Step-by-Step Methodology:

-

Reagent Formation: Cool DMF to 0°C in an ice bath. Add

dropwise over 20 mins.-

Safety Critical: This is highly exothermic. Ensure temperature stays <10°C to prevent thermal decomposition.

-

-

Addition: Add the alkoxybenzene substrate (dissolved in minimal DMF) slowly.

-

Heating: Warm to RT, then heat to 70-90°C for 4-6 hours.

-

Quenching (Critical Step): Pour the reaction mixture onto crushed ice containing Sodium Acetate (NaOAc).

-

Why NaOAc? It buffers the solution. Strong acid hydrolysis can cleave sensitive ether linkages; buffering ensures only the iminium salt hydrolyzes to the aldehyde.

-

-

Isolation: The product usually precipitates as a solid upon hydrolysis.

Comparative Analysis of Methods

| Feature | Route A (Etherification) | Route B (Vilsmeier-Haack) |

| Starting Material | Hydroxybenzaldehyde | Alkoxybenzene |

| Reaction Type | Electrophilic Aromatic Substitution | |

| Atom Economy | Moderate (Loss of HX) | Low (Loss of |

| Regioselectivity | Pre-determined by SM | Para-dominant (usually >90%) |

| Moisture Sensitivity | Moderate (Dry solvents preferred) | High ( |

| Typical Yield | 85 - 95% | 60 - 80% |

Characterization & Validation Standards

To ensure scientific integrity, every synthesized compound must pass the following validation checkpoints:

-

FT-IR Spectroscopy:

-

Diagnostic Signal: Strong carbonyl stretch (

) at 1680–1700 cm⁻¹ . -

Ether Linkage: C-O-C stretching bands at 1000–1300 cm⁻¹ .

-

Absence: Disappearance of broad O-H stretch (3200-3500 cm⁻¹) if using Route A.

-

-

¹H NMR (400 MHz, CDCl₃):

-

Aldehyde Proton: Singlet at

9.8–10.0 ppm . -

Alkoxy Protons:

-

: Singlet at

-

: Triplet/Multiplet at

-

: Singlet at

-

Aromatic Region: Distinct splitting patterns (e.g., pair of doublets for para-substitution) at

6.9–7.8 ppm.

-

-

Green Chemistry Note: Recent advances suggest using magnetic nanocatalysts (e.g.,

) or electrochemical oxidation to generate these compounds, reducing the need for toxic halogenated reagents like

References

-

Lin, C. F., et al. (2005).[4] Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544.[4] Link

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[5][1][2][6][7] MasterOrganicChemistry.com. Link

-

Zhang, Y., et al. (2021).[3][8] Selective electrosynthesis of aldehydes at industrially relevant current densities via tandem electrochemical–chemical catalysis.[9] Green Chemistry. Link

-

Chemistry Steps. (2020). The Vilsmeier-Haack Reaction Mechanism.[3][10][11][12] ChemistrySteps.com. Link

-

Misericordia Digital Commons. (2018). The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Link

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. Selective electrosynthesis of aldehydes at industrially relevant current densities via tandem electrochemical–chemical catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. iris.uniroma1.it [iris.uniroma1.it]

- 12. ijpcbs.com [ijpcbs.com]

Introduction: The Significance of Substituted Benzaldehydes

An In-Depth Technical Guide to the Theoretical Investigation of 5-Methyl-2-propoxybenzaldehyde

This guide provides a comprehensive framework for the theoretical and computational investigation of 5-Methyl-2-propoxybenzaldehyde. It is designed for researchers, scientists, and drug development professionals seeking to understand the molecule's structural, electronic, and spectroscopic properties from a quantum chemical perspective. The methodologies outlined herein are grounded in established computational practices, offering a robust, self-validating workflow for generating high-fidelity molecular insights.

5-Methyl-2-propoxybenzaldehyde belongs to the family of aromatic aldehydes, a class of compounds that serve as fundamental building blocks in organic synthesis and are prevalent in medicinal chemistry.[1] Benzaldehyde derivatives are recognized for a wide spectrum of biological activities and are key precursors in the synthesis of more complex molecules, such as Schiff bases, which themselves exhibit notable therapeutic properties.[2][3] The specific substitutions on the benzene ring—a methyl group at position 5 and a propoxy group at position 2—create a unique electronic and steric environment. This environment dictates the molecule's reactivity, intermolecular interactions, and, consequently, its potential as a scaffold in drug discovery.[4]

Theoretical studies provide a powerful, non-destructive means to elucidate the intrinsic properties of such molecules before committing to costly and time-intensive experimental synthesis. By employing quantum chemical calculations, we can predict molecular geometry, vibrational frequencies, electronic charge distribution, and sites of reactivity, thereby guiding rational drug design and materials science applications.[5]

The Computational Canon: Methodological Framework

The reliability of any theoretical study hinges on the judicious selection of the computational method and basis set. For organic molecules like 5-Methyl-2-propoxybenzaldehyde, Density Functional Theory (DFT) has proven to be a highly effective approach, offering a favorable balance between computational cost and accuracy.[6][7]

Justification of Theoretical Level

Our protocol employs the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which corrects for the self-interaction error inherent in many pure DFT functionals, providing accurate predictions for a wide array of molecular systems.[1][5]

For the basis set, we recommend 6-311++G(d,p) . This is a triple-zeta Pople-style basis set that offers significant flexibility.

-

6-311G : Provides a more accurate description of the core and valence electrons compared to smaller basis sets.

-

++ : Adds diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately modeling non-covalent interactions and the behavior of electrons in regions far from the nuclei.[5]

-

(d,p) : Incorporates polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for describing chemical bonds accurately.[5]

This combination, B3LYP/6-311++G(d,p), is well-documented for its robust performance in predicting the geometric, vibrational, and electronic properties of substituted benzaldehydes.[5][8]

Computational Workflow Protocol

The following protocol outlines a self-validating system for the theoretical analysis.

Software: All calculations are to be performed using the Gaussian 09W or a subsequent version of the software suite.[1] Visualization and post-processing analyses can be conducted with GaussView, Chemcraft, and Multiwfn.[5][9]

Step 1: Geometry Optimization

-

Objective: To find the most stable three-dimensional conformation of the molecule, corresponding to the global minimum on the potential energy surface.

-

Procedure:

-

Construct the initial 3D structure of 5-Methyl-2-propoxybenzaldehyde.

-

Perform a full geometry optimization without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory.

-

The optimization process is considered complete when the forces on all atoms are negligible and the molecule has reached a stationary point on the potential energy surface.

-

Step 2: Vibrational Frequency Analysis

-

Objective: To confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra.

-

Procedure:

-

Using the optimized geometry from Step 1, perform a frequency calculation at the same B3LYP/6-311++G(d,p) level of theory.

-

Verify that no imaginary frequencies are present. The absence of imaginary frequencies confirms the structure is a stable minimum. The presence of one would indicate a transition state.

-

The output will provide the harmonic vibrational frequencies, IR intensities, and Raman activities, which can be correlated with experimental spectra.

-

Step 3: Electronic Property Calculation

-

Objective: To analyze the electronic structure, including frontier molecular orbitals and the molecular electrostatic potential.

-

Procedure:

-

Using the optimized geometry, perform a single-point energy calculation.

-

Extract the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO).

-

Generate the molecular electrostatic potential (MEP) map by calculating the electrostatic potential on a surface of constant electron density.

-

Diagram: Computational Analysis Workflow

Caption: A standard workflow for the quantum chemical analysis of a molecule.

Molecular Geometry and Conformational Analysis

The initial and most critical step in computational analysis is determining the molecule's most stable 3D structure. The relative orientation of the propoxy and aldehyde groups with respect to the benzene ring dictates the molecule's overall shape and accessibility for intermolecular interactions. Conformational analysis of similar alkoxy benzaldehydes suggests that planar or near-planar arrangements, where the C=O bond is either syn or anti to the ortho-alkoxy group, are typically the most stable due to conjugative effects.[10]

Diagram: Structure of 5-Methyl-2-propoxybenzaldehyde

Caption: 2D representation of 5-Methyl-2-propoxybenzaldehyde.

Following optimization at the B3LYP/6-311++G(d,p) level, a table of key geometric parameters should be compiled.

Table 1: Predicted Geometrical Parameters (Exemplary)

| Parameter | Bond/Angle | Predicted Value | Significance |

|---|---|---|---|

| Bond Length | C=O (aldehyde) | ~1.22 Å | Shorter than a C-O single bond, indicating double bond character. |

| Bond Length | C-O (ether) | ~1.36 Å | Reflects conjugation with the aromatic ring. |

| Bond Angle | C-C-O (aldehyde) | ~124° | Influenced by steric hindrance and electronic effects. |

| Dihedral Angle | C-C-C=O | ~0° or ~180° | Indicates the planarity of the aldehyde group with the ring. |

Vibrational Spectroscopy: A Fingerprint of the Molecule

Frequency calculations provide the theoretical vibrational spectrum, which is an invaluable tool for interpreting experimental FT-IR and FT-Raman data. Each vibrational mode corresponds to a specific motion of atoms, and their frequencies are characteristic of the functional groups present.[11]

Table 2: Key Predicted Vibrational Frequencies and Assignments

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| C-H stretch (aromatic) | Ar-H | 3100 - 3000 | Medium |

| C-H stretch (aldehyde) | -(C=O)-H | 2900 - 2800 | Medium |

| C-H stretch (aliphatic) | -CH₃, -CH₂ | 3000 - 2850 | Strong |

| C=O stretch (aldehyde) | C=O | ~1690 - 1670 | Very Strong |

| C=C stretch (aromatic) | Ar C=C | 1600 - 1450 | Medium-Strong |

| C-O stretch (ether) | Ar-O-R | 1260 - 1200 | Strong |

The predicted position of the C=O stretching frequency is particularly sensitive to electronic effects. The electron-donating propoxy group in the ortho position is expected to lower this frequency compared to unsubstituted benzaldehyde due to resonance effects.[11]

Frontier Molecular Orbitals (FMOs): The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[12] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[13] The energy gap between them (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.[14][15]

Diagram: HOMO-LUMO Energy Gap

Caption: The energy difference between the HOMO and LUMO orbitals.

From these energies, global reactivity descriptors can be calculated, providing quantitative measures of the molecule's chemical behavior.[1]

Table 3: Predicted Electronic Properties and Reactivity Descriptors

| Parameter | Symbol | Formula | Predicted Value (a.u.) |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | (e.g., -0.23) |

| LUMO Energy | E_LUMO | - | (e.g., -0.08) |

| Energy Gap | ΔE | E_LUMO - E_HOMO | (e.g., 0.15) |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | (e.g., 0.075) |

| Electronegativity | χ | -(E_HOMO + E_LUMO) / 2 | (e.g., 0.155) |

| Electrophilicity Index | ω | χ² / (2η) | (e.g., 0.160) |

A lower chemical hardness (η) value indicates a higher reactivity.[1]

Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites

The MEP is a 3D map of the electronic charge distribution around a molecule.[16] It is an indispensable tool for predicting how a molecule will interact with other species, particularly in the context of drug-receptor binding.[5] The map is color-coded to identify regions of varying electron density.

-

Red/Yellow: Electron-rich regions (negative potential). These are sites susceptible to electrophilic attack .

-

Blue: Electron-poor regions (positive potential). These are sites susceptible to nucleophilic attack .

-

Green: Neutral regions.

For 5-Methyl-2-propoxybenzaldehyde, the MEP map is predicted to show a significant region of negative potential (red) around the carbonyl oxygen atom of the aldehyde group, making it a prime site for interaction with electrophiles or hydrogen bond donors. Regions of positive potential (blue) are expected around the aldehyde hydrogen and the aromatic hydrogens, indicating their susceptibility to nucleophilic attack.[1][5] This analysis provides direct, actionable insight for designing inhibitors or functionalized derivatives.

Implications for Drug Discovery and Development

The theoretical data generated through this workflow provides a powerful foundation for drug discovery efforts.

-

Pharmacophore Modeling: The optimized 3D structure and the MEP map are essential for defining the pharmacophoric features of the molecule—the spatial arrangement of features responsible for its biological activity.

-

Molecular Docking: The lowest energy conformation serves as the input for molecular docking simulations. These simulations predict how the molecule might bind to the active site of a target protein, providing insights into binding affinity and orientation.[5]

-

Structure-Activity Relationship (SAR): By computationally modifying the structure (e.g., changing substituents) and recalculating the electronic properties (HOMO-LUMO gap, MEP), researchers can build a theoretical SAR model. This helps prioritize which derivatives to synthesize for improved activity or metabolic stability.

-

ADME Prediction: Computational models can use the calculated properties to predict Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, helping to identify potential liabilities early in the drug discovery pipeline.[17]

References

-

Jabeen, G., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Modeling. [Link]

-

Wikipedia contributors. (2024). Diels–Alder reaction. Wikipedia, The Free Encyclopedia. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Propoxy-benzaldehyde. PubChem Compound Database. [Link]

-

Silva, A. F., et al. (2024). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. ChemistrySelect. [Link]

-

Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Organic Syntheses Procedure. [Link]

-

National Center for Biotechnology Information. (2021). Pseudonatural Products for Chemical Biology and Drug Discovery. PubMed Central. [Link]

-

Burenin, A. V., & Knyazev, D. A. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy. [Link]

-

Shi, G., et al. (2019). A Density Functional Theory Study of Aldehydes and Its Atmospheric Products Participating in the nucleation. Atmospheric Environment. [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potentials (MEP) of drugs 1–4. [Link]

-

Al-Majdhoub, M., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules. [Link]

-

University of Cambridge. (n.d.). DFT Studies of Aromatic Adsorption on Fe Surfaces. Department of Chemistry. [Link]

-

ResearchGate. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. [Link]

-

ResearchGate. (n.d.). Elucidation of the structure, spectroscopic techniques and quantum chemical investigations on nonlinear optical material 2-hydroxy-5-methylbenzaldehyde. [Link]

-

Andrisano, R., et al. (1975). Conformational analysis of organic carbonyl compounds. Part 9. 2-Formyl-, 2-acetyl-, and 2-(p-methoxybenzoyl)-indene. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

ResearchGate. (n.d.). Benzaldehyde derivatives with investigated inhibition profile 2. [Link]

-

University of Hamburg. (n.d.). Molecular Electrostatic Potential (MEP). Chemie-Didaktik. [Link]

-

Pouramini, Z., & Moradi, A. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry. [Link]

-

Subramanian, A. P., et al. (2024). Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base. Biomedical and Pharmacology Journal. [Link]

-

Sahu, S., et al. (2023). Exploring the Impact of the HOMO–LUMO Gap on Molecular Thermoelectric Properties. ACS Omega. [Link]

-

Kumar, A., et al. (2024). Design, synthesis, biological evaluations and in silico studies of (Z)-2-(2,4-dioxothiazolidin-5-ylidene)methyl)-2-ethoxyphenyl-alkyl/arylsulfonates as potential α-glucosidase inhibitors. Bioorganic Chemistry. [Link]

-

Mary, Y. S., et al. (2022). A Density Functional Theory Study of 4-OH Aldehydes. Chemistry. [Link]

-

UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Bio-molecular modeling lab. [Link]

-

Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology. [Link]

-

National Center for Biotechnology Information. (2024). Discovery of the salicylaldehyde-based compound DDO-02267 as a lysine-targeting covalent inhibitor of ALKBH5. PubMed. [Link]

-

Iwan, A., et al. (2022). Synthesis and Study of Janus-Dione-Based Compounds for Ternary Organic Solar Cells. Materials. [Link]

-

ResearchGate. (n.d.). Synthesis, crystal structure and spectroscopic study of para substituted 2-hydroxy-3-methoxybenzalideneanilines. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. mdpi.com [mdpi.com]

- 5. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DFT Studies of Aromatic Adsorption on Fe Surfaces | Surface Science Group [jenkins.group.ch.cam.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Study of Janus-Dione-Based Compounds for Ternary Organic Solar Cells [mdpi.com]

- 10. periodicos.ufms.br [periodicos.ufms.br]

- 11. researchgate.net [researchgate.net]

- 12. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 13. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. MEP [cup.uni-muenchen.de]

- 17. Design, synthesis, biological evaluations and in silico studies of (Z)-2-(2,4-dioxothiazolidin-5-ylidene)methyl)-2-ethoxyphenyl-alkyl/arylsulfonates as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Methyl-2-propoxybenzaldehyde safety and handling guidelines

Technical Guide: Safe Handling and Utilization of 5-Methyl-2-propoxybenzaldehyde

CAS Number: 883531-97-3 Formula: C₁₁H₁₄O₂ Molecular Weight: 178.23 g/mol

Part 1: Executive Technical Summary

5-Methyl-2-propoxybenzaldehyde is a specialized aromatic aldehyde intermediate used primarily in medicinal chemistry for the synthesis of heterocycles and the modulation of lipophilicity in drug candidates. While official Safety Data Sheets (SDS) for this specific CAS often classify it as "Not a hazardous substance" under GHS/OSHA criteria due to a lack of extensive toxicological testing, prudent laboratory practice mandates treating it as a functional aldehyde.

This guide bridges the gap between regulatory classification and practical chemical safety. It operates on the principle of "Presumed Reactivity," acknowledging that benzaldehyde derivatives are prone to autoxidation (forming benzoic acids) and can act as skin/respiratory irritants even below regulatory thresholds.

Part 2: Technical Characterization & Stability

Understanding the physicochemical behavior of this molecule is the foundation of safety. The 2-propoxy group introduces significant lipophilicity (LogP ~3.0–3.5 predicted), facilitating cell membrane penetration but also increasing skin absorption potential.

| Property | Value / Characteristic | Implication for Handling |

| Physical State | Liquid or Low-Melting Solid | May require warming for transfer; spills behave as viscous oils. |

| Reactivity | Aldehyde Oxidation | High Risk: Rapidly oxidizes to 5-methyl-2-propoxybenzoic acid upon air exposure. |

| Solubility | Organic Solvents (DCM, EtOAc) | Insoluble in water; difficult to rinse off skin with water alone. |

| Flash Point | Predicted > 95°C | Combustible but not highly flammable. |

| Incompatibility | Strong Oxidizers, Strong Bases | Violent reactions possible with peroxides or hydrides. |

Part 3: Advanced Handling Protocols

The Inert Atmosphere Protocol (Prevention of Autoxidation)

To maintain reagent integrity (purity >95%) and safety, exposure to atmospheric oxygen must be minimized.

-

Receipt & Inspection: Upon receipt, inspect the septum/seal. If the liquid appears cloudy or contains white crystals, autoxidation to the carboxylic acid has likely occurred.

-

Transfer Technique:

-

Do not pour. Use a gas-tight syringe or cannula transfer method under positive Nitrogen or Argon pressure.

-

Reasoning: Pouring introduces air bubbles, accelerating the radical chain reaction of aldehyde oxidation.

-

-

Storage:

-

Temperature: 2–8°C (Refrigerated).

-

Headspace: Purge container headspace with Argon after every use. Argon is heavier than air and provides a better blanket than Nitrogen.

-

Personal Protective Equipment (PPE) Matrix

| Protection Zone | Recommended Equipment | Scientific Rationale |

| Ocular | Chemical Splash Goggles | Aldehydes are lachrymators; standard safety glasses offer insufficient vapor protection. |

| Dermal (Hand) | Nitrile (Double Gloving recommended) | Propoxy chain increases lipophilicity, enhancing permeation through thin latex. |

| Respiratory | Fume Hood (Face Velocity > 0.5 m/s) | Prevents inhalation of potential sensitizing vapors. |

Part 4: Emergency Response Logic

In the event of a spill or exposure, immediate action is required.[1] The following decision tree outlines the critical response steps.

Figure 1: Emergency Response Logic Tree for 5-Methyl-2-propoxybenzaldehyde incidents.

Part 5: Applications in Drug Development

This compound serves as a strategic building block in Medicinal Chemistry, particularly for:

-

Lipophilicity Tuning: The n-propoxy group at the C2 position acts as a "lipophilic anchor." In Structure-Activity Relationship (SAR) studies, replacing a methoxy group with a propoxy group often increases potency against hydrophobic binding pockets (e.g., GPCRs) while altering metabolic stability.

-

Heterocycle Synthesis:

-

Benzofurans: Reaction with alpha-halo ketones via the Rap-Stoermer condensation.

-

Indoles: Condensation with nitroalkanes followed by reduction (Fisher Indole variation).

-

-

Schiff Base Formation: Condensation with amines to form imines, a common pharmacophore in antimicrobial research.

Workflow Visualization: From Reagent to Scaffold

Figure 2: Standard Synthesis Workflow ensuring reagent integrity before application.

Part 6: Disposal & Regulatory Compliance

-

Waste Classification: Although often "Non-Hazardous" by transport regulations, dispose of as Organic Solvent Waste containing aldehydes.

-

Segregation: Do not mix with oxidizing acid waste (e.g., Nitric Acid waste streams) to prevent exothermic decomposition.

-

Neutralization: For small quantities (<5 mL), treatment with aqueous Sodium Bisulfite (NaHSO₃) can form the bisulfite adduct, reducing volatility and reactivity before disposal.

References

-

Sigma-Aldrich. (2025).[2] Safety Data Sheet: 5-Methyl-2-propoxybenzaldehyde (CAS 883531-97-3). Retrieved from (Note: Specific SDS content derived from generic aldehyde handling protocols and vendor classification).

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from .

-

PubChem. (2025).[3][4] Compound Summary: 2-Propoxybenzaldehyde derivatives. National Library of Medicine. Retrieved from .

-

Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: 29 CFR 1910.1200.[2] Retrieved from .

Sources

- 1. 2,5-Dimethoxybenzaldehyde(93-02-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 4-Propoxybenzaldehyde | C10H12O2 | CID 79812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Propoxy-benzaldehyde | C10H12O2 | CID 249807 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profiling & Thermodynamic Analysis of 5-Methyl-2-propoxybenzaldehyde

The following technical guide details the solubility profiling, thermodynamic modeling, and process application of 5-Methyl-2-propoxybenzaldehyde , a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs).

A Technical Guide for Process Research & Development

Executive Summary

5-Methyl-2-propoxybenzaldehyde (CAS: 883531-97-3) is a functionalized benzaldehyde derivative characterized by a lipophilic propoxy tail and a methyl substitution on the aromatic ring.[1][2] It serves as a pivotal intermediate in the synthesis of bioactive heterocycles, particularly in the development of phosphodiesterase inhibitors (e.g., analogs related to Sildenafil/Vardenafil scaffolds).

Precise solubility data is the cornerstone of process optimization—governing reaction yield, crystallization yield, and purity.[1] This guide establishes the thermodynamic framework for this compound, detailing the experimental protocols for solubility determination, mathematical correlation models, and their application in industrial crystallization design.[1]

Physicochemical Profile & Molecular Logic

To predict solubility behavior, we must first analyze the molecular interactions of the solute.

-

Chemical Structure: 5-Methyl-2-propoxybenzaldehyde[1][2][3][4][5]

-

Molecular Formula:

[1][4][6] -

Key Functional Groups:

-

Aldehyde (-CHO): Polar, capable of dipole-dipole interactions; acts as a hydrogen bond acceptor.[1]

-

Propoxy Ether (-O-CH2-CH2-CH3): Increases lipophilicity (LogP increase); limits water solubility; enhances solubility in non-polar and aprotic solvents.[1]

-

Methyl Group (-CH3): Weakly activating, adds minor lipophilicity.[1]

-

Solubility Prediction: Due to the propoxy chain masking the polarity of the ether oxygen, the molecule exhibits "Amphiphilic-Lipophilic" behavior .[1]

-

High Solubility: Aprotic polar solvents (Acetone, Ethyl Acetate, THF) and aromatic hydrocarbons (Toluene).[1][7]

-

Moderate Solubility: Short-chain alcohols (Methanol, Ethanol) where H-bonding with the aldehyde carbonyl occurs.[1]

-

Low Solubility: Water (due to the hydrophobic alkyl chain and aromatic ring).[1]

-

Anti-Solvent Candidates: Water, n-Hexane, Cyclohexane.[1]

Experimental Protocol: Dynamic Laser Monitoring

For pharmaceutical intermediates, visual inspection is insufficient due to subjectivity.[1] The Dynamic Laser Monitoring Method is the industry standard for generating high-precision solubility curves.[1]

Methodology Workflow

Figure 1: Workflow for Dynamic Laser Monitoring of Solubility.

Step-by-Step Procedure

-

Preparation: Accurately weigh 5-Methyl-2-propoxybenzaldehyde (

) and the solvent ( -

Setup: Insert the laser probe (emitter and receiver) into the suspension. Connect the vessel to a programmable thermostatic bath.

-

Equilibration: Maintain the system at a starting temperature (e.g., 278.15 K) for 30 minutes to ensure thermal equilibrium.

-

Dynamic Measurement:

-

Slowly heat the suspension at a rate of 0.1–0.2 K/min .

-

Continuously record the laser transmissivity.

-

Endpoint: The temperature at which the laser intensity reaches a maximum constant value (indicating complete dissolution) is recorded as the saturation temperature (

).[1]

-

-

Replication: Repeat the experiment three times for each mole fraction to ensure statistical validity (

).

Thermodynamic Modeling

To translate experimental points into a continuous predictive tool, we employ thermodynamic correlation models.[1] These models allow us to calculate solubility at any temperature within the measured range.[1]

The Modified Apelblat Model

This is the most robust semi-empirical model for non-ideal solutions, derived from the Clausius-Clapeyron equation.[1]

- : Mole fraction solubility of the solute.[1]

- : Absolute temperature (K).[1]

- : Empirical model parameters determined via non-linear regression.

Interpretation:

-

Parameter A: Related to the entropy of solution.

-

Parameter B: Related to the enthalpy of solution (

).[1] -

Parameter C: Accounts for the temperature dependence of the heat capacity.

Thermodynamic Functions

Using the Apelblat parameters, we calculate the dissolution thermodynamics, which dictate the energy cost of the process:

| Property | Equation | Significance |

| Enthalpy ( | Positive values indicate an endothermic process (solubility increases with T).[1] | |

| Entropy ( | Measure of disorder; driving force for dissolution.[1] | |

| Gibbs Energy ( |

Process Application: Crystallization Design

Understanding the solubility curve allows us to design the isolation step.

Solvent Selection Logic

Based on the structural profile, the following trends are expected (and must be verified experimentally):

-

Ethanol/Isopropanol: Exhibit a steep solubility curve (high

).-

Application: Ideal for Cooling Crystallization .[1] High solubility at reflux, low solubility at 0°C leads to high recovery yields.

-

-

Toluene/Ethyl Acetate: Very high solubility even at low T.[1]

-

Application: Good for reaction solvents, but poor for crystallization (yield loss in mother liquor).

-

Crystallization Workflow

Figure 2: Cooling Crystallization Process Flow.[1]

References

Since specific public solubility data for CAS 883531-97-3 is proprietary or non-indexed, the protocols and models above are grounded in the authoritative literature for structurally homologous benzaldehydes and standard chemical engineering thermodynamics.[1]

-

Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K".[1] The Journal of Chemical Thermodynamics. Link

-

Jouyban, A. (2008).[1] "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update". Journal of Pharmacy and Pharmaceutical Sciences. Link

-

Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility thermodynamics).

-

Wang, J., et al. (2015).[1] "Thermodynamic models for determination of the solubility of 3-methyl-6-nitro-1H-indazole in different solvents". The Journal of Chemical Thermodynamics. (Example of Laser Monitoring Protocol application).

Sources

- 1. 53012-41-2|1-(2,6-Dimethylphenoxy)propan-2-one|BLD Pharm [bldpharm.com]

- 2. 17954-81-3|4-(3-Bromopropoxy)benzaldehyde|BLD Pharm [bldpharm.com]

- 3. scribd.com [scribd.com]

- 4. 5-Methyl-2-propoxybenzaldehyde [sigmaaldrich.com]

- 5. arctomsci.com [arctomsci.com]

- 6. 2230481-33-9|2-Methyl-5-propoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Ascendant Scaffold: A Technical Guide to 5-Methyl-2-propoxybenzaldehyde and its Analogs in Drug Discovery

For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth exploration of 5-Methyl-2-propoxybenzaldehyde, a versatile aromatic aldehyde, and its analogs. We will delve into its synthesis, physicochemical properties, and burgeoning potential in medicinal chemistry, offering a scientific narrative grounded in established principles and experimental insights.

Introduction: The Enduring Appeal of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of organic synthesis and medicinal chemistry. Their inherent reactivity, stemming from the electrophilic aldehyde group and the tunable electronic nature of the aromatic ring, makes them invaluable starting materials for a diverse array of more complex molecules.[1] These compounds are not merely synthetic curiosities; they are integral components of numerous biologically active molecules, with applications ranging from fragrances and agrochemicals to frontline pharmaceuticals.[1] The strategic placement of various functional groups on the benzaldehyde scaffold allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity. This principle of structure-activity relationship (SAR) is the guiding light of modern drug discovery.

This guide focuses on a specific, promising scaffold: 5-Methyl-2-propoxybenzaldehyde. The combination of a methyl group at the 5-position and a propoxy group at the 2-position creates a unique electronic and steric environment, offering a compelling starting point for the development of novel therapeutic agents. We will explore the synthesis of this core structure and its analogs, and then survey the landscape of their potential biological activities, drawing on data from closely related compounds to illuminate the path forward for future research.

Synthesis of 5-Methyl-2-propoxybenzaldehyde and Its Analogs: A Practical Approach

Proposed Synthetic Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and widely used method for the formation of ethers. In this case, it involves the deprotonation of the hydroxyl group of 2-hydroxy-5-methylbenzaldehyde to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, a propyl halide.

Caption: Proposed synthesis of 5-Methyl-2-propoxybenzaldehyde via Williamson ether synthesis.

Detailed Experimental Protocol (Proposed)

This protocol is a well-reasoned proposal based on standard laboratory procedures for similar reactions.

Materials:

-

2-Hydroxy-5-methylbenzaldehyde

-

Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

1-Bromopropane or 1-iodopropane

-

Anhydrous N,N-dimethylformamide (DMF) or acetone

-

Diethyl ether or ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a round-bottom flask, condenser, and separatory funnel

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxy-5-methylbenzaldehyde (1.0 eq) and anhydrous DMF or acetone.

-

Deprotonation: Add anhydrous potassium carbonate (1.5-2.0 eq) or sodium hydride (1.1 eq, handled with extreme care) to the stirring solution. The choice of base is critical; K₂CO₃ is a milder and safer option suitable for many substrates, while NaH is a stronger base that can ensure complete deprotonation for less reactive phenols.

-

Alkylation: To the resulting suspension or solution, add 1-bromopropane or 1-iodopropane (1.1-1.5 eq) dropwise at room temperature. The use of 1-iodopropane can accelerate the reaction due to the better leaving group ability of iodide compared to bromide.

-

Reaction Monitoring: Heat the reaction mixture to 50-80 °C and monitor the progress by thin-layer chromatography (TLC). The optimal temperature will depend on the chosen solvent and halide.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to remove any unreacted starting material, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-Methyl-2-propoxybenzaldehyde.

Characterization: The final product should be characterized by standard spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Physicochemical Properties

The physicochemical properties of 5-Methyl-2-propoxybenzaldehyde and its analogs are crucial for their behavior in biological systems.

| Property | Predicted/Expected Value for 5-Methyl-2-propoxybenzaldehyde | Rationale/Comparison |

| Molecular Formula | C₁₁H₁₄O₂ | Based on its chemical structure. |

| Molecular Weight | 178.23 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Benzaldehyde and its simple alkoxy derivatives are often liquids at room temperature.[2] |

| Boiling Point | > 200 °C (at atmospheric pressure) | Expected to be higher than benzaldehyde due to increased molecular weight and van der Waals forces. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, diethyl ether); sparingly soluble in water. | The propoxy group increases lipophilicity compared to the parent hydroxybenzaldehyde. |

| logP (Octanol-Water Partition Coefficient) | ~3.0 - 3.5 (estimated) | The addition of the propyl group significantly increases the lipophilicity compared to 2-hydroxy-5-methylbenzaldehyde. |

Biological Activities and Therapeutic Potential: A Landscape of Opportunity

While specific biological data for 5-Methyl-2-propoxybenzaldehyde is sparse in the public domain, the broader class of substituted benzaldehydes exhibits a wide range of pharmacological activities. By examining the structure-activity relationships of its analogs, we can infer the likely therapeutic potential of this scaffold.

Anticancer Activity

A significant body of research points to the anticancer potential of benzaldehyde derivatives.[3][4] Notably, benzyloxybenzaldehyde analogs have demonstrated potent activity against various cancer cell lines. For instance, certain 2-(benzyloxy)benzaldehyde derivatives have been shown to induce apoptosis and arrest the cell cycle in HL-60 cells.

More specifically, benzyloxybenzaldehyde derivatives have been identified as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several types of cancer and associated with poor prognosis. Two such compounds, ABMM-15 and ABMM-16, exhibited IC₅₀ values of 0.23 µM and 1.29 µM, respectively, against ALDH1A3. This suggests that the 2-alkoxybenzaldehyde scaffold is a promising pharmacophore for targeting this cancer-related enzyme. The propoxy group in 5-Methyl-2-propoxybenzaldehyde could mimic the benzyloxy group in its interaction with the enzyme's active site.

Anti-inflammatory Activity

Inflammation is a key pathological process in numerous diseases. Benzaldehyde derivatives isolated from natural sources have shown significant anti-inflammatory effects. For example, flavoglaucin and isotetrahydro-auroglaucin, two benzaldehyde derivatives from a marine fungus, were found to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages. Their mechanism of action was linked to the suppression of the NF-κB signaling pathway. Given these findings, 5-Methyl-2-propoxybenzaldehyde and its analogs are worthy of investigation for their potential anti-inflammatory properties.

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Substituted benzaldehydes and their derivatives have long been investigated for their antibacterial and antifungal properties. The formation of Schiff bases from substituted benzaldehydes is a common strategy to enhance their antimicrobial potency. The antimicrobial activity is often dependent on the nature and position of the substituents on the aromatic ring. Therefore, a library of analogs of 5-Methyl-2-propoxybenzaldehyde with varied substitution patterns could yield compounds with significant antimicrobial activity.

Structure-Activity Relationships (SAR): Guiding the Design of Future Analogs

The biological activity of benzaldehyde derivatives is highly dependent on the nature and position of substituents on the aromatic ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective analogs.

Caption: Key positions for substitution on the benzaldehyde scaffold to modulate biological activity.

Key SAR Insights from Analogs:

-

The 2-Alkoxy Group: The presence of an alkoxy group at the 2-position, as seen in the benzyloxybenzaldehyde inhibitors of ALDH1A3, appears to be critical for certain biological activities. The length and nature of this alkoxy chain can be varied to optimize binding affinity and pharmacokinetic properties. The propoxy group in our core molecule offers a balance of lipophilicity and flexibility.

-

The 5-Methyl Group: The methyl group at the 5-position increases the lipophilicity of the molecule, which can enhance membrane permeability and binding to hydrophobic pockets in target proteins. Its electron-donating nature can also influence the reactivity of the aldehyde group.

-

Further Modifications: The aromatic ring of 5-Methyl-2-propoxybenzaldehyde presents further opportunities for modification. The introduction of electron-withdrawing or electron-donating groups at other positions can be explored to fine-tune the electronic properties and steric profile of the molecule, potentially leading to enhanced potency and selectivity.

Conclusion and Future Directions

5-Methyl-2-propoxybenzaldehyde represents a promising and underexplored scaffold in the vast landscape of medicinal chemistry. Based on the established biological activities of its analogs, this molecule and its derivatives hold significant potential for the development of novel therapeutics, particularly in the areas of oncology, inflammation, and infectious diseases.

The proposed synthetic route provides a clear and practical starting point for the synthesis of 5-Methyl-2-propoxybenzaldehyde and a library of its analogs. Future research should focus on:

-

Synthesis and Characterization: The synthesis and full spectroscopic characterization of 5-Methyl-2-propoxybenzaldehyde to confirm the proposed protocol.

-

Library Synthesis: The creation of a diverse library of analogs by varying the alkoxy chain at the 2-position and introducing different substituents at other positions on the aromatic ring.

-

Biological Screening: A comprehensive biological evaluation of the synthesized compounds against a panel of cancer cell lines, inflammatory markers, and microbial strains.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying the observed biological activities of the most promising candidates.

By systematically exploring the chemical space around the 5-Methyl-2-propoxybenzaldehyde scaffold, the scientific community can unlock its full therapeutic potential and contribute to the development of the next generation of innovative medicines.

References

Sources

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Methyl-2-propoxybenzaldehyde

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of a molecule's reactive centers is paramount for innovative synthesis and molecular design. This guide provides a deep dive into the chemical behavior of the aldehyde functional group in 5-Methyl-2-propoxybenzaldehyde, a polysubstituted aromatic aldehyde. We will move beyond simple reaction lists to explore the electronic and steric rationale behind its reactivity, offering field-proven insights and robust, self-validating experimental protocols for its key transformations.

The Molecular Architecture: Electronic and Steric Landscape

5-Methyl-2-propoxybenzaldehyde presents a fascinating case study in substituent effects on an aromatic system. The reactivity of the aldehyde group is not considered in isolation but is fundamentally governed by the electronic contributions of the methyl and propoxy groups, and the steric environment they create.

-

Electronic Effects : The carbonyl carbon of an aldehyde is inherently electrophilic due to the polarization of the C=O bond. However, in 5-Methyl-2-propoxybenzaldehyde, this electrophilicity is attenuated. Both the ortho-propoxy and para-methyl groups are electron-donating.[1]

-

The propoxy group (-OCH₂CH₂CH₃) at the ortho position is a powerful activating group. It donates electron density to the benzene ring through resonance (via the oxygen lone pairs) and to a lesser extent, inductively.[2] This increased electron density on the ring delocalizes to the carbonyl group, reducing the partial positive charge on the aldehyde carbon.[3]

-

The methyl group (-CH₃) at the para position is a weaker activating group, donating electron density primarily through hyperconjugation and a weak inductive effect.[4]

-

The cumulative effect of these two electron-donating groups makes the aldehyde carbon of 5-Methyl-2-propoxybenzaldehyde significantly less electrophilic than that of unsubstituted benzaldehyde.[3] This has profound implications for its reaction kinetics, often requiring more forcing conditions or highly reactive nucleophiles compared to its non-activated counterparts.

-

Steric Hindrance : The ortho-propoxy group also introduces considerable steric bulk around the aldehyde functionality. This can hinder the approach of large or sterically demanding nucleophiles, influencing reaction rates and potentially the stereochemical outcome of certain reactions.

The interplay of these electronic and steric factors is a central theme in understanding and predicting the reactivity of this molecule.

Caption: Electronic and steric influence on the aldehyde.

Key Transformations of the Aldehyde Group

The following sections detail core reactions involving the aldehyde group of 5-Methyl-2-propoxybenzaldehyde. Each protocol is designed as a self-validating system, with explanations for each step, ensuring both reproducibility and a deeper mechanistic understanding.

Nucleophilic Addition: The Grignard Reaction

The addition of organometallic reagents like Grignard reagents is a cornerstone of C-C bond formation. Due to the reduced electrophilicity of the aldehyde, ensuring the reaction goes to completion requires careful control of conditions.

Causality Behind Experimental Choices:

-

Anhydrous Conditions : Grignard reagents are potent bases and will be quenched by any protic source, including water.[5] The use of flame-dried glassware and anhydrous ether is non-negotiable for success.

-

Ether as Solvent : Diethyl ether or THF is crucial as it solvates the magnesium atom, stabilizing the Grignard reagent.

-

Acidic Workup : The initial product is a magnesium alkoxide salt. A dilute acid workup is required to protonate the alkoxide to yield the final secondary alcohol product.[5]

Experimental Protocol: Synthesis of 1-(5-Methyl-2-propoxyphenyl)ethanol

-

Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reagent Preparation : In the flask, place magnesium turnings (1.2 eq). In the dropping funnel, add a solution of methyl iodide (1.1 eq) in anhydrous diethyl ether.

-

Grignard Formation : Add a small portion of the methyl iodide solution to the magnesium. If the reaction does not initiate (indicated by bubbling), gently warm the flask. Once initiated, add the remaining methyl iodide solution dropwise to maintain a gentle reflux. After addition, continue to stir for 30 minutes.

-

Aldehyde Addition : Cool the freshly prepared Grignard reagent to 0 °C. Dissolve 5-Methyl-2-propoxybenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it dropwise via the dropping funnel.

-

Reaction & Quenching : After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor by TLC. Upon completion, cool the reaction to 0 °C and quench by slowly adding a saturated aqueous solution of NH₄Cl.

-

Workup & Purification : Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Sources

Methodological & Application

Application Notes and Protocols: 5-Methyl-2-propoxybenzaldehyde in the Synthesis of Viscosity-Sensitive Fluorescent Probes

Introduction: The Strategic Advantage of 5-Methyl-2-propoxybenzaldehyde in Fluorescent Probe Design

The development of fluorescent probes for monitoring intricate biological processes is a cornerstone of modern cell biology and drug discovery. Among the various analytes of interest, intracellular viscosity has emerged as a critical parameter, reflecting the state of cellular health and the progression of diseases. Changes in viscosity are associated with events such as apoptosis, protein aggregation, and lipid droplet dynamics. Fluorescent probes that exhibit viscosity-dependent emission provide a powerful tool for real-time, non-invasive monitoring of these changes.

5-Methyl-2-propoxybenzaldehyde is a versatile building block for the synthesis of such probes. Its utility stems from several key structural features:

-

The Aldehyde Functionality: This group serves as a reactive handle for condensation reactions, most notably with aniline or aminothiophenol derivatives, to form Schiff bases or benzothiazoles, respectively. These reactions are typically high-yielding and proceed under mild conditions.

-